molecular formula C11H13NO2 B176971 rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate CAS No. 197778-15-7

rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Cat. No.: B176971
CAS No.: 197778-15-7
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-GXSJLCMTSA-N
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Description

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed and converted to the desired methyl ester through esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to convert the amino group to a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved .

Comparison with Similar Compounds

Uniqueness: Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate stands out due to its cyclopropane ring, which imparts unique reactivity and stability

Properties

CAS No.

197778-15-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1

InChI Key

SSNHIYGBNLNDBQ-GXSJLCMTSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel-

Origin of Product

United States

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